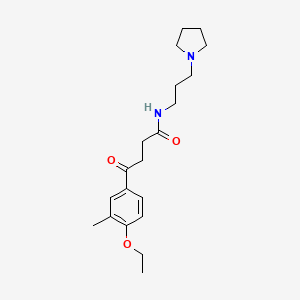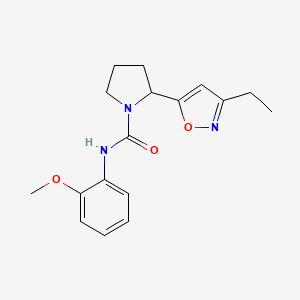![molecular formula C16H12Cl2N4O2 B5906889 1-[(2,3-dichlorophenoxy)methyl]-N-3-pyridinyl-1H-pyrazole-3-carboxamide](/img/structure/B5906889.png)
1-[(2,3-dichlorophenoxy)methyl]-N-3-pyridinyl-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2,3-dichlorophenoxy)methyl]-N-3-pyridinyl-1H-pyrazole-3-carboxamide, commonly known as DPCPX, is a selective antagonist of the adenosine A1 receptor. Adenosine is a naturally occurring molecule in the body that plays a crucial role in various physiological processes. Adenosine A1 receptor is widely distributed in the brain and is involved in the regulation of sleep, pain perception, and cognition. DPCPX has been extensively studied for its potential therapeutic applications in various neurological disorders.
Mecanismo De Acción
DPCPX selectively blocks the adenosine A1 receptor, which is involved in the regulation of various physiological processes, including sleep, pain perception, and cognition. By blocking the adenosine A1 receptor, DPCPX can modulate the activity of various neurotransmitters, including dopamine, glutamate, and GABA, which are involved in the regulation of mood, pain perception, and cognitive function.
Biochemical and physiological effects:
DPCPX has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine and glutamate in the brain, which are involved in the regulation of mood and cognitive function. DPCPX has also been shown to reduce the levels of GABA, which is involved in the regulation of anxiety and pain perception.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DPCPX has several advantages for lab experiments. It is highly selective for the adenosine A1 receptor, which allows for the specific modulation of this receptor without affecting other receptors. DPCPX is also relatively stable and can be easily synthesized. However, DPCPX has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in certain experimental settings. DPCPX also has a relatively short half-life, which can limit its effectiveness in some experimental settings.
Direcciones Futuras
There are several future directions for the study of DPCPX. One potential direction is the study of the long-term effects of DPCPX on neurological disorders. Another potential direction is the study of the potential use of DPCPX in combination with other drugs for the treatment of neurological disorders. Additionally, the development of new formulations of DPCPX with improved solubility and longer half-life could enhance its effectiveness in experimental settings.
Métodos De Síntesis
DPCPX can be synthesized by reacting 2,3-dichlorobenzyl alcohol with 3-chloropyridine in the presence of potassium carbonate. The resulting 2,3-dichlorobenzyl-3-chloropyridine intermediate is then reacted with 3-amino-1H-pyrazole-4-carboxamide in the presence of triethylamine to obtain DPCPX.
Aplicaciones Científicas De Investigación
DPCPX has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and ischemic stroke. DPCPX has also been studied for its potential use in the treatment of pain, depression, and anxiety disorders.
Propiedades
IUPAC Name |
1-[(2,3-dichlorophenoxy)methyl]-N-pyridin-3-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N4O2/c17-12-4-1-5-14(15(12)18)24-10-22-8-6-13(21-22)16(23)20-11-3-2-7-19-9-11/h1-9H,10H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORPKETZMRMVVBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)OCN2C=CC(=N2)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(1,1-dimethyl-2-morpholin-4-ylethyl){[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}amine](/img/structure/B5906810.png)
amino](4-methoxy-3,5-dimethylphenyl)acetic acid](/img/structure/B5906812.png)
![methyl 2-{[3-(2-methyl-1H-indol-1-yl)propanoyl]amino}-4-(methylthio)butanoate](/img/structure/B5906816.png)
![N-[(3,5-dichloropyridin-4-yl)methyl]-3-(1H-imidazol-1-yl)-N-(pyridin-3-ylmethyl)propan-1-amine](/img/structure/B5906822.png)




![N-[(2-methoxy-1-naphthyl)methyl]-1-propyl-1H-tetrazol-5-amine](/img/structure/B5906863.png)

![N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5906871.png)
![3-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-2-pyrimidinylpropanamide](/img/structure/B5906879.png)
![4-cyclopropyl-5-[4-(difluoromethoxy)-3-methoxyphenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5906886.png)
![4-cyclohexyl-5-({[5-(1-methyl-1H-pyrazol-3-yl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5906895.png)
